molecular formula C7H5F3N2O2 B14863024 2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboxylic acid

2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboxylic acid

Cat. No.: B14863024
M. Wt: 206.12 g/mol
InChI Key: FXZBYLNERJONSP-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound that contains a pyrimidine ring substituted with a trifluoroethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboxylic acid typically involves the introduction of the trifluoroethyl group to a pyrimidine precursor. One common method is the reaction of 2-chloro-5-carboxypyrimidine with 2,2,2-trifluoroethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid
  • 5-Trifluoromethyl-pyridine-2-carboxylic acid
  • 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid

Uniqueness

2-(2,2,2-Trifluoroethyl)pyrimidine-5-carboxylic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in drug design and materials science.

Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)1-5-11-2-4(3-12-5)6(13)14/h2-3H,1H2,(H,13,14)

InChI Key

FXZBYLNERJONSP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CC(F)(F)F)C(=O)O

Origin of Product

United States

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